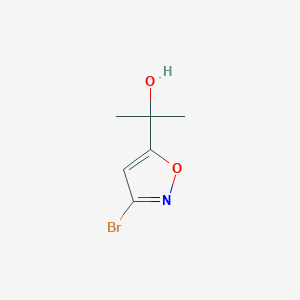
2-(3-Bromo-5-isoxazolyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-isoxazolyl)-2-propanol is a chemical compound that features a bromine atom attached to an isoxazole ring, which is further connected to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromo-5-isoxazole with a suitable propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-isoxazolyl)-2-propanol may involve large-scale bromination reactions followed by purification processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-isoxazolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-isoxazolyl)-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-isoxazolyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-5-isoxazolyl)ethanamine
- 3-(3-Bromo-5-isoxazolyl)propanoic acid
- 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol
Uniqueness
2-(3-Bromo-5-isoxazolyl)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Actividad Biológica
2-(3-Bromo-5-isoxazolyl)-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in research and medicine.
Chemical Structure and Properties
The compound's molecular formula is C6H8BrNO2, with a molecular weight of 206.04 g/mol. The structure includes a bromine atom attached to an isoxazole ring linked to a propanol group, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H8BrNO2 |
| Molecular Weight | 206.04 g/mol |
| IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol |
| InChI | InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3 |
| Canonical SMILES | CC(C)(C1=CC(=NO1)Br)O |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the minimum inhibitory concentration (MIC) against several pathogens, including Staphylococcus aureus and Escherichia coli, compounds with similar structures showed MIC values ranging from 6.25 to 12.5 µg/mL, indicating significant antibacterial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Aspergillus fumigatus | 10.0 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Its mechanism involves the modulation of specific molecular targets that are crucial in inflammatory pathways.
Mechanism of Action
The interaction of the bromine atom and isoxazole ring with target proteins or enzymes can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Research Applications
The compound serves as a valuable building block in synthesizing more complex molecules for drug development. Its unique structural features allow for modifications that can enhance biological activity.
Synthesis and Derivative Studies
Researchers have synthesized various derivatives of this compound to improve its efficacy against specific targets. For example, derivatives substituted with amino groups exhibited enhanced antimicrobial activity compared to their parent compound .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 2-(3-Bromo-5-isoxazolyl)ethanamine and 3-(3-Bromo-5-isoxazolyl)propanoic acid, this compound demonstrates unique biological properties attributed to its specific configuration.
| Compound | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|
| This compound | High | Moderate |
| 2-(3-Bromo-5-isoxazolyl)ethanamine | Moderate | Low |
| 3-(3-Bromo-5-isoxazolyl)propanoic acid | Low | Moderate |
Propiedades
Fórmula molecular |
C6H8BrNO2 |
|---|---|
Peso molecular |
206.04 g/mol |
Nombre IUPAC |
2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3 |
Clave InChI |
BQHGANPOZHZRCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NO1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















